molecular formula C18H18N2O4 B3006806 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421504-44-0

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B3006806
CAS No.: 1421504-44-0
M. Wt: 326.352
InChI Key: OSBXITHRDFBCDB-UHFFFAOYSA-N
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Description

Product Overview N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide (CAS 1421504-44-0) is a synthetic small molecule with a molecular formula of C18H18N2O4 and a molecular weight of 326.3 g/mol . This chemical reagent is a specialized isoxazole-carboxamide derivative, a class of compounds that has demonstrated significant potential in pharmaceutical and biological research, particularly in the field of oncology . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Research Applications and Value Isoxazole-carboxamide derivatives are a subject of intense study in anticancer research. Recent scientific investigations have shown that structurally similar compounds exhibit potent antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Caco-2), and colon adenocarcinoma (Colo205) . Some specific analogs in this chemical family have shown remarkable activity against melanoma cell lines (B16F1) with IC50 values in the sub-micromolar range, highlighting their promise as a basis for developing novel chemotherapeutic agents . The unique structure of this compound, featuring a phenyl-isoxazole core substituted with a furan-3-ylmethyl and a 2-methoxyethyl group, makes it a valuable building block for medicinal chemists exploring structure-activity relationships (SAR) and for screening in drug discovery programs aimed at innovative molecular targets. Handling and Safety Researchers should handle this compound with care and refer to the Safety Data Sheet (SDS) for detailed hazard and handling instructions. The product is for laboratory research use only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-10-8-20(12-14-7-9-23-13-14)18(21)16-11-17(24-19-16)15-5-3-2-4-6-15/h2-7,9,11,13H,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXITHRDFBCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides and base catalysts.

    Synthesis of the Phenylisoxazole Moiety: The phenylisoxazole ring can be formed through the cyclization of 1,3-diketones with hydrazines under reflux conditions.

    Coupling Reactions: The final step involves coupling the furan, methoxyethyl, and phenylisoxazole intermediates using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, base catalysts like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate for synthesizing more complex molecules.
  • Coordination Chemistry : It acts as a ligand in coordination complexes, facilitating various chemical reactions.

Biology

  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against various bacterial strains.
  • Anticancer Activity : Research suggests that the compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis.
  • Analgesic Properties : Early findings suggest it may reduce pain through central nervous system mechanisms.

Industry

  • Development of Novel Materials : The compound's unique structure allows for applications in creating advanced materials with specific properties.
  • Precursor in Pharmaceuticals : It is utilized in the synthesis of other pharmaceutical compounds and agrochemicals.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial activity against Gram-positive bacteria, suggesting a potential application for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide in treating infections .
  • Cancer Cell Proliferation Inhibition : In vitro experiments indicated that this compound could inhibit the growth of certain cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Inflammatory Response Modulation : Research highlighted its role in reducing pro-inflammatory cytokine production in macrophages, indicating its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Key Structural Differences Among Analogs
Compound Name Isoxazole Substitution Carboxamide Substituents Key Functional Groups
Target Compound 5-phenyl N-(furan-3-ylmethyl), N-(2-methoxyethyl) Furan, methoxyethyl, phenyl
SI10 () 5-methyl N-(4-methyl-5-nitropyridin-2-yl) Nitropyridine, methyl
Furmecyclox () None (furan core) N-cyclohexyl, N-methoxy Cyclohexyl, methoxy, dimethylfuran
BMS-337197 () None (oxazole core) N-(2-morpholinophenyl), N-methyl Morpholino, oxazole, methoxyphenyl

Key Observations :

  • The target compound’s 5-phenyl isoxazole distinguishes it from SI10 (5-methyl) and furmecyclox (furan core). The phenyl group may enhance aromatic interactions in biological targets compared to smaller alkyl groups .
  • The furan-3-ylmethyl group introduces a heteroaromatic moiety absent in SI10 and BMS-337197, which could influence electron distribution and binding affinity .
Table 2: Comparative Bioactivity Data
Compound Name Assay Type Activity (IC50 or EC50) Key Application
Target Compound Not reported Pending Hypothesized: Agrochemical
N-phenyl-2-furohydroxamic acid () DPPH antioxidant 18.5 µM Antioxidant
Furmecyclox () Fungicidal 0.2 mg/L Pesticide
BMS-337197 () Kinase inhibition 4.3 nM Pharmaceutical

Key Insights :

  • The furan moiety in the target compound may confer antioxidant properties, as seen in N-phenyl-2-furohydroxamic acid (). However, its absence of a hydroxamic acid group likely reduces metal-chelating capacity .
  • The lack of a morpholino or oxazole group (as in BMS-337197) suggests divergent pharmacological targets, emphasizing the role of substituents in directing activity .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has attracted attention in various fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure:
The compound features a unique structure comprising a furan ring, a methoxyethyl group, and a phenylisoxazole moiety. This combination allows for diverse chemical interactions, making it a candidate for various biological applications.

Molecular Formula: C16_{16}H18_{18}N2_{2}O3_{3}

CAS Number: 1421504-44-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring: Synthesized through cyclization of 1,4-dicarbonyl compounds under acidic conditions.
  • Introduction of the Methoxyethyl Group: Achieved via nucleophilic substitution reactions with appropriate alkyl halides.
  • Synthesis of the Phenylisoxazole Moiety: Formed through cyclization of 1,3-diketones with hydrazines under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanisms suggested include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may exert effects by modulating the activity of enzymes involved in inflammatory pathways, potentially reducing cytokine production and inflammatory responses.

The proposed mechanism involves interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory processes.
  • Receptor Modulation: It may interact with receptors involved in pain signaling pathways, contributing to analgesic effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundFuran ring, methoxyethyl group, phenylisoxazoleAntimicrobial, anticancer, anti-inflammatory
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxylateSimilar structure but with carboxylate groupLimited data on biological activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxylic acidSimilar structure but with carboxylic acid groupAntimicrobial activity reported

Case Studies and Research Findings

  • Antimicrobial Study:
    A study evaluated the antimicrobial efficacy against common pathogens using disc diffusion methods. Results indicated significant inhibition zones compared to control groups.
  • Cancer Cell Proliferation:
    In vitro assays on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
  • Anti-inflammatory Research:
    Experimental models involving induced inflammation demonstrated that administration of the compound significantly reduced markers of inflammation compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally analogous isoxazole derivatives typically involves condensation reactions between substituted amines and activated carbonyl intermediates. For example, tert-butyl carbamate intermediates can be synthesized using Pd/C-catalyzed hydrogenation in ethanol under hydrogen gas, followed by coupling with morpholinoacetamide derivatives in dimethylformamide (DMF) . Optimization may include adjusting solvent polarity (e.g., DMF for high solubility), reaction temperature (room temperature to 50°C), and stoichiometric ratios of reagents (e.g., 1.1 equivalents of N-ethyl-N,N-diisopropylamine as a base) . Monitoring reaction progress via HPLC or TLC is critical for yield optimization.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Adhere to OSHA Hazard Communication Standard (HCS) guidelines for acute toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use NIOSH-approved PPE: nitrile gloves, safety goggles, and ventilated fume hoods to avoid inhalation of aerosols. In case of spills, evacuate the area, contain the material with inert absorbents, and dispose of contaminated waste in accordance with local regulations. Store in airtight containers away from ignition sources due to potential flammability risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : 1H NMR and 13C NMR are essential for confirming the structure. Key features include:
  • Isoxazole ring protons resonating at δ 6.2–6.8 ppm (singlet for C-3 proton).
  • Methoxyethyl groups showing signals at δ 3.2–3.5 ppm (OCH3) and δ 3.6–4.0 ppm (CH2O).
  • Aromatic protons from the phenyl and furan substituents in δ 7.0–7.8 ppm .
    HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while high-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Advanced Research Questions

Q. How do substituents like the furan-3-ylmethyl and 2-methoxyethyl groups influence the compound’s reactivity and stability under oxidative or reductive conditions?

  • Methodology : The electron-rich furan ring may undergo electrophilic substitution (e.g., nitration) at the α-position, while the 2-methoxyethyl group can participate in hydrogen bonding, affecting solubility and metabolic stability. Under oxidative conditions (e.g., KMnO4), the furan ring is susceptible to ring-opening, generating diketones. Reductive environments (e.g., LiAlH4) may reduce the carboxamide to an amine, altering pharmacological activity . Stability studies in buffered solutions (pH 3–9) and thermal gravimetric analysis (TGA) can quantify degradation pathways.

Q. How can researchers resolve contradictions in synthetic yield or purity data during scale-up?

  • Methodology : Contradictions often arise from inconsistent reaction scaling or impurity profiles. Strategies include:
  • Design of Experiments (DoE) : Vary parameters like temperature, solvent volume, and stirring rate to identify critical factors.
  • Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity fractions.
  • Batch Analysis : Compare multiple small-scale syntheses to pinpoint variability sources (e.g., catalyst lot differences) .

Q. What mechanistic insights explain side reactions during the synthesis of this compound, such as unintended N-alkylation or ring-opening?

  • Methodology : Competing N-alkylation may occur if the amine nucleophile (e.g., furan-3-ylmethylamine) has multiple reactive sites. Steric hindrance from the 2-methoxyethyl group can direct selectivity. Ring-opening of the isoxazole under acidic conditions (e.g., HCl) forms β-ketoamide intermediates, detectable via LC-MS. Mechanistic studies using deuterated solvents (e.g., D2O for proton exchange experiments) or computational modeling (DFT) can elucidate transition states and optimize pathway specificity .

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